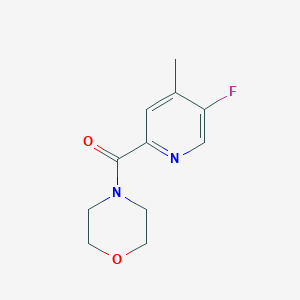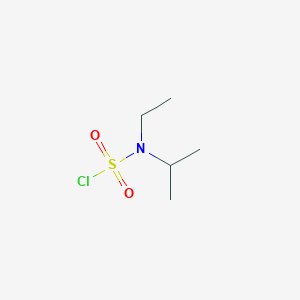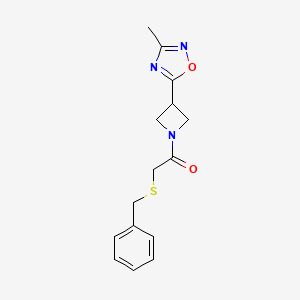![molecular formula C9H11F3N2O2 B2966553 Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate CAS No. 2222511-76-2](/img/structure/B2966553.png)
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is a chemical compound with the CAS Number: 2222511-76-2. It has a molecular weight of 236.19 . The IUPAC name for this compound is ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is 1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate has a molecular weight of 236.19 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate serves as a precursor in the synthesis of various pyrazole derivatives with potential antimicrobial properties. For instance, a study detailed the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives starting from ethyl 2-(1H-pyrazol-1-yl)acetate. These derivatives exhibited significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Heterocyclic Synthesis
In heterocyclic chemistry, ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is used for the synthesis of complex molecules. A research group explored its reactivity to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the compound's versatility in organic synthesis and the potential for creating a wide range of heterocyclic compounds with varied biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antioxidant Phenolic Compounds
The compound also finds application in the isolation of antioxidant phenolic compounds from natural sources. Through activity-directed fractionation and purification, significant antioxidant activities were observed, suggesting its role in identifying potential natural antioxidants for use in food and pharmaceutical industries (Zhang, Liao, Moore, Wu, & Wang, 2009).
Catalysis and Material Science
In material science and catalysis, ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is involved in forming composite materials with unique properties. For example, research has been conducted on molybdenum oxide/pyrazolylpyridine composites, where the compound contributes to the formation of heterogeneous catalysts used in olefin epoxidation, showcasing its utility in developing new catalytic systems (Figueiredo et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMQANTUDEDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)


![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)
